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Compound of Interest

Compound Name:
methyl 3-oxo-3,4-dihydro-2H-1,4-

benzoxazine-6-carboxylate

Cat. No.: B1272908 Get Quote

Several studies have demonstrated the potent cytotoxic effects of 3-oxo-1,4-benzoxazine

derivatives against various cancer cell lines. The mechanism of action for some of these

compounds involves the inhibition of key enzymes in cancer progression, such as

topoisomerase I.

Inhibition of Human Topoisomerase I
A study on 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives identified several compounds with

potent inhibitory activity against human topoisomerase I (hTopo I). Notably, some of these

analogs act as catalytic inhibitors, while others are potential topoisomerase poisons, which

stabilize the enzyme-DNA cleavage complex, leading to cell death.

Table 1: Human Topoisomerase I Inhibitory Activity of 3,4-dihydro-2H-1,4-benzoxazin-3-one

Derivatives[1]
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Compound ID Description IC50 (mM) Activity Type

BONC-001

2-hydroxy-3,4-

dihydro-2H-1,4-

benzoxazin-3-one

8.34 Catalytic Inhibitor

BONC-013

ethyl 6-chloro-4-

methyl-3-oxo-3,4-

dihydro-2H-1,4-

benzoxazin-2-acetate

0.0006 Potential Poison

Camptothecin Reference Drug 0.034 Poison

Cytotoxicity against Cancer Cell Lines
Benzoxazine-purine hybrids have also been investigated for their antiproliferative activity.

These compounds have shown efficacy against breast (MCF-7) and colon (HCT-116) cancer

cell lines, with some exhibiting low micromolar IC50 values.[2]

Table 2: Anticancer Activity of Benzoxazine-Purine Hybrids[2]

Compound ID MCF-7 IC50 (µM) HCT-116 IC50 (µM)

9 4.06 > 10

10 > 10 4.80

12 3.39 5.20

Additionally, a series of 1,3-benzoxazine derivatives incorporating a flavone moiety have

demonstrated significant cytotoxic effects against the human breast cancer cell line MCF-7.[3]

Table 3: Anticancer Activity of 1,3-Benzoxazine-Flavone Derivatives against MCF-7 Cells[3]
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Compound ID Substituent IC50 (µM)

3d Chloro 12.03

3f Methyl 14.3

3h Methoxy 8.03

3i Methoxy 12.1

6f Methyl 14.9

6h Methoxy 17.1

Antibacterial Efficacy of 3-Oxo-1,4-Benzoxazine
Analogs
Derivatives of 1,4-benzoxazin-3-one have been shown to possess significant antibacterial

activity, particularly against phytopathogenic bacteria.

Activity against Phytopathogenic Bacteria
A study investigating 1,4-benzoxazin-3-one derivatives containing propanolamine groups found

that these compounds exhibited excellent antibacterial activities against Pseudomonas

syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas

oryzae pv. oryzae (Xoo).[4]

Table 4: Antibacterial Activity of 1,4-Benzoxazin-3-one Derivatives[4]

Compound ID Psa EC50 (µg/mL) Xac EC50 (µg/mL) Xoo EC50 (µg/mL)

4n 8.50 4.71 4.95

Bismerthiazol (BT) - 116.90 89.10

Thiodiazole Copper

(TC)
87.50 82.73 127.30

Experimental Protocols
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Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator

of cell viability.

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2,500 cells/well)

and incubated for 24 hours to allow for attachment.[2]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds for a specified period (e.g., 72 hours).[2]

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well.

Formazan Formation: The plates are incubated for an additional 1-4 hours, during which

viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple

formazan crystals.

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added

to dissolve the formazan crystals.[2]

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The amount of formazan produced is directly proportional to

the number of viable cells.[2]

Antibacterial Susceptibility Testing (Disc Diffusion
Assay)
This method assesses the antimicrobial activity of a substance by measuring the zone of

growth inhibition around a disc impregnated with the test compound.

Microorganism Preparation: Pure cultures of the target bacteria are grown in a suitable broth

until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-

2 × 10^8 CFU/mL.[5]

Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and

used to evenly inoculate the entire surface of an agar plate.
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Disc Preparation and Application: Sterile paper discs (6 mm in diameter) are impregnated

with a known concentration of the test compound and placed on the inoculated agar surface.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

Measurement: The diameter of the zone of inhibition (the area around the disc where

bacterial growth is prevented) is measured in millimeters.

Human Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by

topoisomerase I.

Reaction Setup: The reaction mixture typically contains supercoiled plasmid DNA, human

topoisomerase I, and the test compound at various concentrations in a reaction buffer.

Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes).

Reaction Termination: The reaction is stopped by the addition of a loading dye containing a

DNA intercalator and a protein denaturant.

Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an

agarose gel. Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA.

Visualization: The DNA bands are visualized under UV light after staining with an

intercalating agent like ethidium bromide. A compound's inhibitory activity is determined by

the reduction in the amount of relaxed DNA compared to the control.

Visualizations
Experimental Workflow for Screening 3-Oxo-1,4-
Benzoxazine Analogs
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Caption: General workflow for the discovery and evaluation of 3-oxo-1,4-benzoxazine analogs.

Inhibition of Topoisomerase I Signaling Pathway
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Caption: Mechanism of action for 3-oxo-1,4-benzoxazine analogs acting as topoisomerase I

poisons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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